

# Application of Sodium Lauroyl Methylaminopropionate in Nanoemulsion Formulation for Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium lauroyl  
methylaminopropionate*

Cat. No.: *B1603138*

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## Application Note

## Introduction

Nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][4] These thermodynamically stable, isotropic systems are composed of oil, water, and a surfactant, with droplet sizes typically ranging from 20 to 200 nm.[1][3] The selection of an appropriate surfactant is critical to the formation and stability of a nanoemulsion. **Sodium Lauroyl Methylaminopropionate**, an amino acid-based surfactant, presents a promising option for pharmaceutical formulations due to its mildness, low irritation potential, and excellent emulsifying properties.[5][6][7] Derived from lauric acid, this synthetic compound is known for its ability to create stable oil-in-water emulsions and its favorable safety profile, making it a suitable candidate for drug delivery applications.[5][7][8]

This application note details the use of **Sodium Lauroyl Methylaminopropionate** in the formulation of a nanoemulsion for the delivery of a model hydrophobic drug. It provides comprehensive protocols for the preparation, characterization, and in vitro evaluation of the nanoemulsion, offering a framework for researchers and drug development professionals.

# Key Properties of Sodium Lauroyl Methylaminopropionate

**Sodium Lauroyl Methylaminopropionate** is an amphoteric surfactant with a history of use in cosmetic and personal care products.<sup>[7][9]</sup> Its key attributes relevant to nanoemulsion drug delivery include:

- **Excellent Emulsification:** It effectively reduces the interfacial tension between oil and water phases, facilitating the formation of fine, stable droplets.<sup>[5][8]</sup>
- **Mildness and Low Irritation:** As an amino acid-based surfactant, it is known to be gentler on biological membranes compared to traditional anionic surfactants like Sodium Lauryl Sulfate (SLS).<sup>[7][10]</sup> This property is particularly advantageous for oral and topical drug delivery systems to minimize potential irritation.<sup>[11][12]</sup>
- **Good Foaming Properties:** While not directly related to nanoemulsion stability, its foaming characteristics indicate strong surface activity.<sup>[6]</sup>
- **Biodegradability:** Its biodegradable nature aligns with the growing demand for environmentally friendly pharmaceutical excipients.<sup>[7][9]</sup>

## Experimental Protocols

### Materials

- **Oil Phase:** Caprylic/Capric Triglyceride (e.g., Miglyol® 812)
- **Aqueous Phase:** Deionized Water
- **Surfactant:** **Sodium Lauroyl Methylaminopropionate**
- **Co-surfactant:** Propylene Glycol
- **Model Hydrophobic Drug:** (e.g., Ibuprofen, Curcumin)

### Protocol 1: Preparation of the Nanoemulsion

This protocol describes the preparation of a drug-loaded nanoemulsion using the spontaneous emulsification (phase inversion) method.

- Preparation of the Oil Phase:
  - Accurately weigh the required amount of the model hydrophobic drug and dissolve it in the Caprylic/Capric Triglyceride with the aid of gentle heating (not exceeding 40°C) and stirring until a clear solution is obtained.
- Preparation of the Aqueous Phase:
  - In a separate vessel, accurately weigh the **Sodium Lauroyl Methylaminopropionate** and Propylene Glycol.
  - Add the deionized water to the surfactant and co-surfactant mixture.
  - Stir the mixture gently until a homogenous aqueous phase is formed.
- Formation of the Nanoemulsion:
  - Slowly add the aqueous phase to the oil phase drop by drop with continuous stirring using a magnetic stirrer at a constant speed (e.g., 500 rpm) at room temperature.
  - Continue stirring for 30 minutes after the addition is complete to allow the nanoemulsion to self-assemble and stabilize.
  - The resulting formulation should be a clear or slightly bluish, transparent liquid.

## Protocol 2: Characterization of the Nanoemulsion

The physical and chemical properties of the prepared nanoemulsion are critical for its performance and stability.

- Particle Size and Polydispersity Index (PDI) Analysis:
  - Dilute the nanoemulsion sample with deionized water to an appropriate concentration.

- Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Perform the measurement in triplicate at 25°C.
- Zeta Potential Measurement:
  - Dilute the nanoemulsion sample with deionized water.
  - Measure the zeta potential using the same DLS instrument to assess the surface charge of the droplets, which is an indicator of stability.
  - Perform the measurement in triplicate at 25°C.
- Drug Entrapment Efficiency (EE) and Drug Loading (DL):
  - Separate the free, un-entrapped drug from the nanoemulsion using a centrifugation technique (e.g., ultracentrifugation or centrifugal filter units).
  - Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
  - Calculate the EE and DL using the following formulas:
    - $EE (\%) = [(Total\ Drug\ Amount - Free\ Drug\ Amount) / Total\ Drug\ Amount] \times 100$
    - $DL (\%) = [(Total\ Drug\ Amount - Free\ Drug\ Amount) / Total\ Weight\ of\ Nanoemulsion] \times 100$
- Morphological Examination:
  - Visualize the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
  - Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to air dry before imaging.

## Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release profile of the encapsulated drug from the nanoemulsion over time.

- Preparation of the Release Medium:
  - Prepare a phosphate buffer saline (PBS) solution with a pH of 7.4 to simulate physiological conditions. To ensure sink conditions, a small percentage of a solubilizing agent (e.g., Tween 80) may be added to the release medium if the drug has very low aqueous solubility.
- Dialysis Bag Method:
  - Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded nanoemulsion and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
  - Securely tie both ends of the dialysis bag.
  - Immerse the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of the release medium.
  - Maintain the beaker in a water bath at 37°C with constant, gentle stirring.
- Sample Collection and Analysis:
  - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
  - Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis:
  - Calculate the cumulative percentage of drug released at each time point.

- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

## Data Presentation

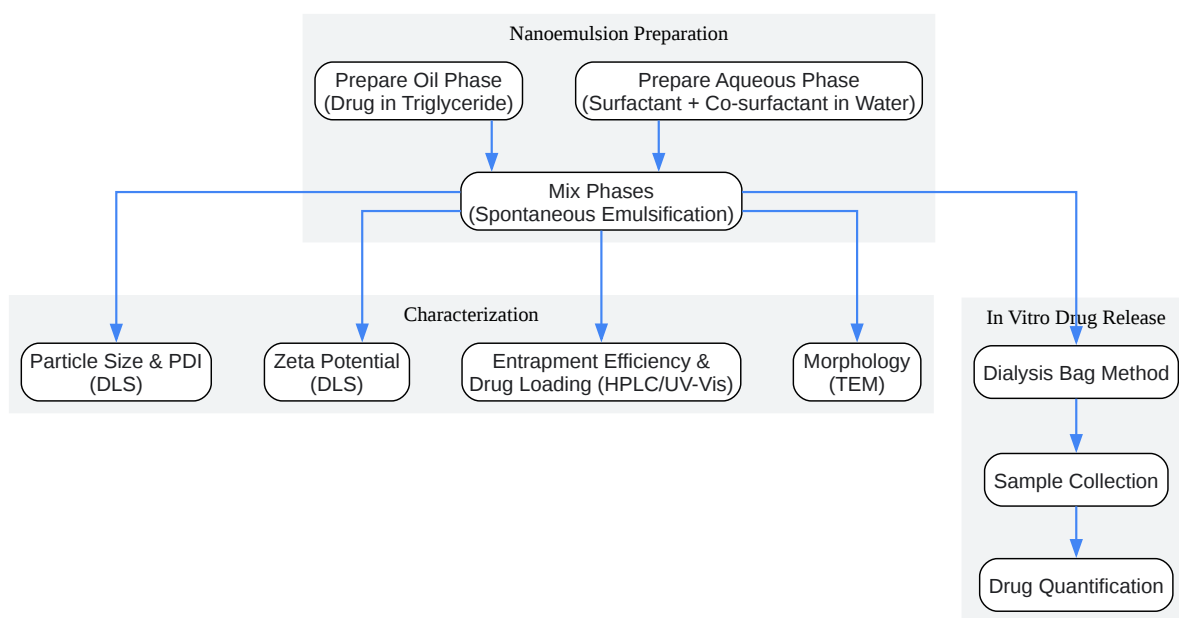
Table 1: Physicochemical Properties of the Nanoemulsion Formulation

Parameter	Value
Mean Droplet Size (nm)	85 ± 5
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV)	-25 ± 3
Drug Entrapment Efficiency (%)	> 95
Drug Loading (%)	1.5 ± 0.2

Table 2: In Vitro Drug Release Profile

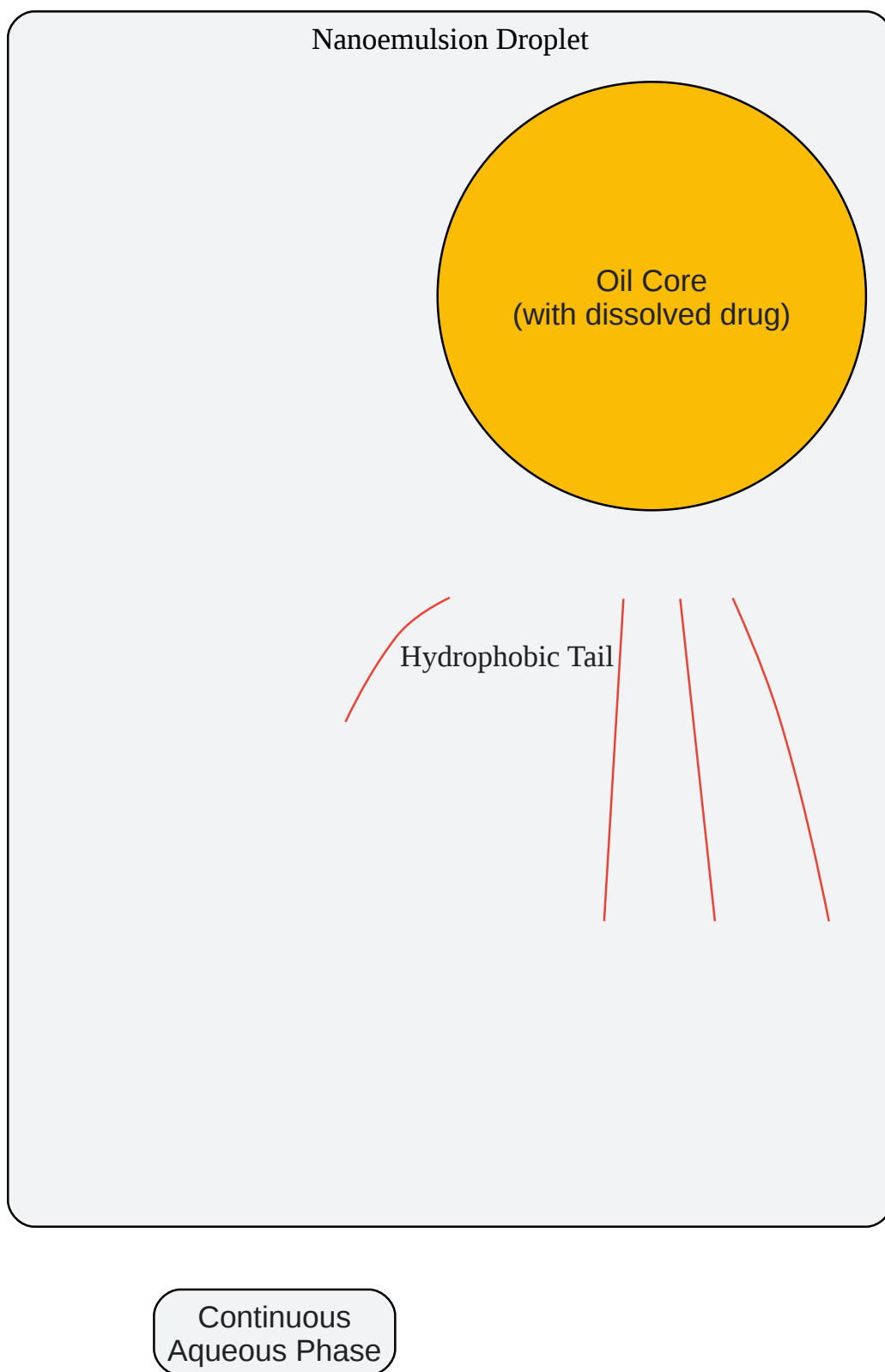
Time (hours)	Cumulative Drug Release (%)
0.5	15 ± 2
1	28 ± 3
2	45 ± 4
4	65 ± 5
8	82 ± 6
12	91 ± 5
24	98 ± 4

## Visualizations



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Caption: Experimental workflow for nanoemulsion formulation and evaluation.



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Caption: Structure of a drug-loaded nanoemulsion droplet.



## Conclusion

**Sodium Lauroyl Methylaminopropionate** serves as an effective and mild surfactant for the formulation of nanoemulsions intended for drug delivery. The protocols outlined in this application note provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of such a system. The resulting nanoemulsion exhibits desirable physicochemical properties, including a small droplet size, good stability, and high drug entrapment efficiency, leading to a sustained in vitro drug release profile. These findings support the potential of **Sodium Lauroyl Methylaminopropionate** as a valuable excipient in the development of advanced nano-based drug delivery systems. Further in vivo studies are warranted to fully elucidate the bioavailability and therapeutic efficacy of these formulations.

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Address: 3281 E Guasti Rd  
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